molecular formula C22H21FN2O5 B5412084 (5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5412084
M. Wt: 412.4 g/mol
InChI Key: BWBWOIMRKKVSTB-GZTJUZNOSA-N
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Description

The compound “(5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.

    Formation of the benzylidene moiety: This can be done through aldol condensation reactions between the pyrimidine core and the appropriate benzaldehyde derivative.

    Etherification: The butan-2-yloxy group can be introduced via etherification reactions using appropriate alkyl halides and alcohols.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and butan-2-yloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the benzylidene moiety, converting it to the corresponding alkane.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential pharmacological activities. Pyrimidine derivatives are known for their antimicrobial, antiviral, and anticancer properties.

Medicine

The compound may be investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “(5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” would depend on its specific biological activity. Generally, such compounds may act by:

    Binding to specific receptors: This can modulate the activity of enzymes or other proteins.

    Inhibiting enzyme activity: The compound may inhibit key enzymes involved in disease pathways.

    Interacting with DNA/RNA: This can affect gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The unique combination of the fluorophenyl group and the pyrimidine core in “(5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” may confer distinct biological activities and chemical properties compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-5-[(4-butan-2-yloxy-3-methoxyphenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5/c1-4-13(2)30-18-10-5-14(12-19(18)29-3)11-17-20(26)24-22(28)25(21(17)27)16-8-6-15(23)7-9-16/h5-13H,4H2,1-3H3,(H,24,26,28)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBWOIMRKKVSTB-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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